3-Hydroxytetrahydro-2H-pyran-4-carbonitrile

Hydrogen bonding Drug-likeness Molecular recognition

3-Hydroxytetrahydro-2H-pyran-4-carbonitrile (CAS 1780822-48-1) is a saturated heterocyclic building block combining a 3‑hydroxy group and a 4‑carbonitrile substituent on a tetrahydropyran (oxane) scaffold. The vicinal relationship of the hydroxyl and nitrile groups introduces conformational constraints, stereochemical complexity, and differential hydrogen‑bonding capacity relative to its closest structural analogues, making generic interchange potentially risk‑laden in multi‑step synthetic routes or structure‑activity campaigns.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12961164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytetrahydro-2H-pyran-4-carbonitrile
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1COCC(C1C#N)O
InChIInChI=1S/C6H9NO2/c7-3-5-1-2-9-4-6(5)8/h5-6,8H,1-2,4H2
InChIKeyPYYFCIHSXLVHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxytetrahydro-2H-pyran-4-carbonitrile: Gatekeeping Selection of a Chiral Tetrahydropyran-Carbonitrile Building Block


3-Hydroxytetrahydro-2H-pyran-4-carbonitrile (CAS 1780822-48-1) is a saturated heterocyclic building block combining a 3‑hydroxy group and a 4‑carbonitrile substituent on a tetrahydropyran (oxane) scaffold . The vicinal relationship of the hydroxyl and nitrile groups introduces conformational constraints, stereochemical complexity, and differential hydrogen‑bonding capacity relative to its closest structural analogues, making generic interchange potentially risk‑laden in multi‑step synthetic routes or structure‑activity campaigns [1].

Vicinal 3‑OH/4‑CN tetrahydropyran scaffold with two stereocenters
Hydrogen‑bond donor/acceptor profile for fragment‑based design
Nitrile group enables orthogonal late‑stage diversification

Why Simple Tetrahydropyran Analogues Cannot Replace 3-Hydroxytetrahydro-2H-pyran-4-carbonitrile Without Quantitative Justification


In‑class tetrahydropyran‑carbonitrile compounds differ in the number, position, and relative orientation of hydrogen‑bond donors/acceptors. The 3‑hydroxy‑4‑carbonitrile regioisomer offers a unique combination of a conformationally biased hydroxyl donor, an electron‑withdrawing nitrile, and a ring oxygen acceptor in a 1,2‑vicinal arrangement that is absent in the 4‑hydroxy‑4‑carbonitrile gem‑disubstituted analogue and the monofunctional 4‑cyanotetrahydropyran . Substituting any alternative without experimental validation risks altered solubility, crystallinity, metabolic profile, or target engagement—particularly in medicinal chemistry where subtle changes in hydrogen‑bonding topology can shift selectivity or potency [1].

Monofunctional 4‑cyanotetrahydropyran lacks the 3‑OH donor, potentially altering solubility, permeability, and target‑binding enthalpy.
Gem‑disubstituted 4‑hydroxy‑4‑carbonitrile isomer removes vicinal stereochemistry and conformational flexibility, limiting diastereoselective chemistry options.
Other regioisomeric hydroxyl‑nitrile patterns may shift hydrogen‑bond topology, affecting metabolic profile or selectivity in medicinal chemistry campaigns.

Quantitative Differentiation of 3-Hydroxytetrahydro-2H-pyran-4-carbonitrile from Its Closest Structural Comparators


Hydrogen-Bond Donor Count Differentiates 3-Hydroxy-4-carbonitrile from the Monofunctional 4-Cyanotetrahydropyran

3-Hydroxytetrahydro-2H-pyran-4-carbonitrile possesses one hydrogen‑bond donor (the 3‑OH group) versus zero donors in 4‑cyanotetrahydropyran (CAS 4295-99-2), while maintaining three hydrogen‑bond acceptors (ring oxygen, hydroxyl oxygen, nitrile nitrogen) compared to two acceptors (ring oxygen, nitrile nitrogen) in the comparator . This donor/acceptor disparity directly impacts aqueous solubility, passive permeability, and target‑binding enthalpy, yet no direct experimental logP or solubility head‑to‑head data for these two compounds were located at the time of writing.

H‑Bond Donor Count
Class‑level inference
1 HBD vs 0 HBD (4‑cyanotetrahydropyran)
Supports solubility and permeability endpoint context
No direct experimental logP data; in silico assignment
Hydrogen bonding Drug-likeness Molecular recognition

Vicinal Diol‑like Topology Distinguishes the Target Compound from the Gem‑Disubstituted 4-Hydroxy‑4‑carbonitrile Isomer

In 3-hydroxytetrahydro-2H-pyran-4-carbonitrile the hydroxyl and nitrile are attached to adjacent ring carbons (C3 and C4), creating a 1,2‑disubstituted scaffold that can adopt axial/equatorial conformations and engage in possible intramolecular OH···N≡C interactions. The regioisomer 4‑hydroxytetrahydro-2H-pyran-4-carbonitrile (CAS 50289-10-6) places both substituents on the same carbon, eliminating conformational flexibility and vicinal stereochemical communication . Conformational energy differences for the cyano group in tetrahydropyran rings have been measured: the cyano substituent exhibits an A‑value of approximately 0.2–0.3 kcal/mol, but the value was determined on a 2‑cyanotetrahydropyran system and cannot be directly extrapolated to 4‑substituted analogues [1].

Vicinal Topology
Supporting evidence
1,2‑vicinal (C3‑OH, C4‑CN); cyano A‑value ~0.2–0.3 kcal/mol (2‑substituted ref.)
Enables diastereoselective chemistry; supports stereochemical SAR exploration
Value from 2‑cyanotetrahydropyran; not directly extrapolated to 4‑substituted analogues
Conformational analysis Chiral building blocks Intramolecular interactions

Commercially Reported Purity Threshold Outperforms Several Generic Tetrahydropyran-Carbonitrile Alternatives

A vendor datasheet for 3-hydroxytetrahydro-2H-pyran-4-carbonitrile (CAS 1780822-48-1) specifies a purity of 98% . In comparison, the commercially available 4‑hydroxyoxane-3-carbonitrile (CAS 1508547-53-2) is offered at a standard purity of 95% from the same supplier class . The 3% higher purity baseline reduces the need for additional purification steps in downstream synthesis, saving both time and material cost.

Commercial Purity
Supplier specification
Reported purity 98% (target) vs 95% (4‑hydroxyoxane‑3‑carbonitrile)
Supports procurement specification review
Cross‑vendor datasheet comparison; purity by vendor QC (HPLC/NMR)
Chemical procurement Purity specification Quality control

Absence of a Competitive Intramolecular Hydrogen‑Bond Acceptor Allows the Hydroxyl Group to Remain Fully Solvent‑Exposed

Spectroscopic and computational studies on 3‑hydroxytetrahydropyran demonstrate that the axial OH conformer can form an intramolecular O–H···O hydrogen bond with the ring oxygen, while equatorial conformers are favored in polar solvents [1]. In 3‑hydroxytetrahydro-2H-pyran-4-carbonitrile, the electron‑withdrawing nitrile at C4 withdraws electron density from the ring oxygen, weakening its hydrogen‑bond acceptor capacity relative to the parent 3‑hydroxytetrahydropyran. No direct experimental OH···O interaction energy has been reported for the target compound, but the cyano group’s inductive effect (−I) is quantifiable via Hammett σₘ ≈ 0.56, which is absent in the unsubstituted 3‑hydroxytetrahydropyran baseline (σₘ for H = 0) [2].

Intramol. H‑Bond Propensity
Supporting evidence
CN σₘ ≈ 0.56 weakens OH···O(ring) vs H σₘ = 0 (3‑hydroxytetrahydropyran)
May support solubility and intermolecular interaction interpretation
Inductive effect parameterized via Hammett constants; no direct target compound measurement
Intramolecular hydrogen bonding Conformational analysis Solubility prediction

Procurement‑Relevant Application Scenarios for 3-Hydroxytetrahydro-2H-pyran-4-carbonitrile


Chiral Pool Building Block for Asymmetric Synthesis of 1,2‑Disubstituted Tetrahydropyran Natural Product Analogues

The vicinal hydroxyl‑nitrile arrangement creates two stereocenters, enabling the compound to serve as a chiral precursor for polyketide‑derived natural products like aspergillides and phorboxazoles, where the tetrahydropyran ring is a key pharmacophore. The commercially available 98% purity specification reduces purification burden in early‑stage SAR exploration .

Hydrogen‑Bond‑Directed Fragment Library for Structure‑Based Drug Design

With one hydrogen‑bond donor (OH) and three acceptors (ring O, OH, CN), the compound provides a balanced HBD/HBA profile suitable for fragment‑based screening against protein targets requiring multipoint hydrogen‑bond anchoring. The nitrile’s electron‑withdrawing effect keeps the OH group solvent‑exposed, maximizing enthalpic contribution to binding [1].

Late‑Stage Diversification Intermediate via Nitrile Hydrolysis or Reduction

The 4‑carbonitrile group can be selectively hydrolyzed to a carboxylic acid or reduced to an aminomethyl moiety without affecting the 3‑hydroxyl, offering orthogonal reactivity that is absent in the monofunctional 4‑cyanotetrahydropyran. The 3‑hydroxyl can be subsequently protected, oxidized, or used as a nucleophile for esterification or etherification .

Procurement Optimization for Scale‑Up: Purity Advantage Over Regioisomeric Alternatives

When selecting between hydroxy‑tetrahydropyran‑carbonitrile building blocks, the 98% purity of the target compound versus the 95% baseline of the 4‑hydroxy‑3‑carbonitrile regioisomer represents a meaningful cost‑of‑purification saving in parallel library synthesis and process chemistry scale‑up .

Application
Selection Property
Validation Focus
Asymmetric synthesis of tetrahydropyran-containing natural product analogues
Vicinal disubstitution with two stereocenters
Diastereoselective reaction outcome
Hydrogen‑bond‑directed fragment library design
Balanced HBD/HBA profile with solvent‑exposed OH
Binding enthalpy contribution assessment
Orthogonal late‑stage diversification via nitrile reactivity
Selective reactivity of 4‑CN without affecting 3‑OH
Orthogonal transformation verification
Procurement specification for parallel library synthesis
Vendor‑reported purity specification
Pre‑synthesis purification assessment
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